

Metabolite Profile and Pharmacokinetic Comparisons

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Compound Focus: Geniposide

CAS No.: 24512-63-8

Cat. No.: S528805

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The table below summarizes the core comparative data on **geniposide** and its metabolites, primarily from pharmacokinetic studies in rat models.

Comparative Factor	Key Findings on Geniposide & Metabolites	Experimental Data (Rat Model)	Citation
Processing of Gardeniae Fructus	AUC & Cmax of geniposide were "apparently higher" after crude GF vs. processed GF. Ginger processing caused a significant decrease in geniposide's Cmax. Genipin (a key metabolite) was not detected after ginger-processed GF administration.	LLOQ: 10 ng/mL for all analytes. Accuracy: Intraday & interday 91–105%. Recovery: 81.0–114% (RSD <14%).	[1]
Pathological State (Type 2 Diabetes)	Systemic exposure (AUC) of geniposide was "remarkably" and significantly increased in type 2 diabetic rats vs. normal rats after oral administration of Gardeniae Fructus extract.	AUC ($\mu\text{g/L}\cdot\text{h}$): Diabetic rats: 1247.2 ± 262.3 ; Normal rats: 585.0 ± 165.4 ($p < 0.01$). Analytical Method: Fully validated HPLC.	[2]

Comparative Factor	Key Findings on Geniposide & Metabolites	Experimental Data (Rat Model)	Citation
Primary Metabolites of Genipin	A comprehensive study identified 50 metabolites (including prototype) of genipin (the aglycone of geniposide) in vivo.	Metabolites identified in: Blood (7), Urine (31), Feces (28). Main Metabolic Reactions: Methylation, hydroxylation, sulfonation, glucuronidation, etc. Analytical Platform: UHPLC-HRMS.	[3] [4]

Detailed Experimental Protocols

For reproducibility, here are the detailed methodologies from the key studies cited.

1. Pharmacokinetics of Differently Processed Gardeniae Fructus [1]

- **Animal Administration:** Rats were orally administered aqueous extracts of crude and processed Gardeniae Fructus.
- **Sample Collection:** Blood samples were collected from the orbital vein into heparinized tubes at specific time points post-administration. Plasma was separated by centrifugation.
- **Sample Preparation:** Protein precipitation method was used for plasma sample clean-up.
- **LC-MS/MS Analysis:**
 - **Apparatus:** Agilent 1200 series LC system coupled with an API 3200 triple quadrupole mass spectrometer.
 - **Chromatography:** Agilent Eclipse Plus C18 column (4.6 × 100 mm, 1.8 μm). Mobile phase: methanol (A) and water (B) with a gradient elution.
 - **Mass Spectrometry:** Electrospray ionization (ESI) in negative and positive modes; Multiple Reaction Monitoring (MRM) for detection.

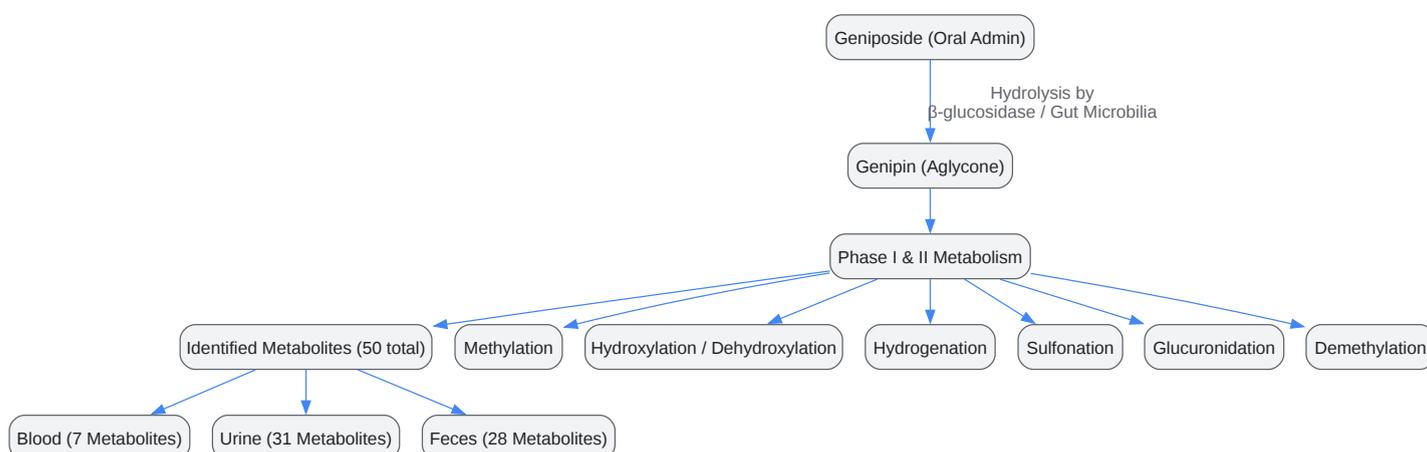
2. Comprehensive Identification of Genipin Metabolites [3] [4]

- **Animal Administration & Sample Collection:** SD rats were administered genipin. Blood, urine, and feces samples were collected.
- **In Vitro Fecal Fermentation:** Fresh rat feces were used for fermentation to verify in vivo metabolites.
- **Sample Preparation:** Biological samples were processed using protein precipitation and other preparation techniques.
- **UHPLC-HRMS Analysis:**

- **Apparatus:** Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry.
- **Data Acquisition:** Full scan-dynamic exclusion data-acquisition method.
- **Data Mining:** A combination of Multiple Mass Defect Filtering (MMDF) and High-Resolution Extracted Ion Chromatography (HREIC) was used to identify metabolites. Structures were confirmed using Diagnostic Product Ions (DPIs).

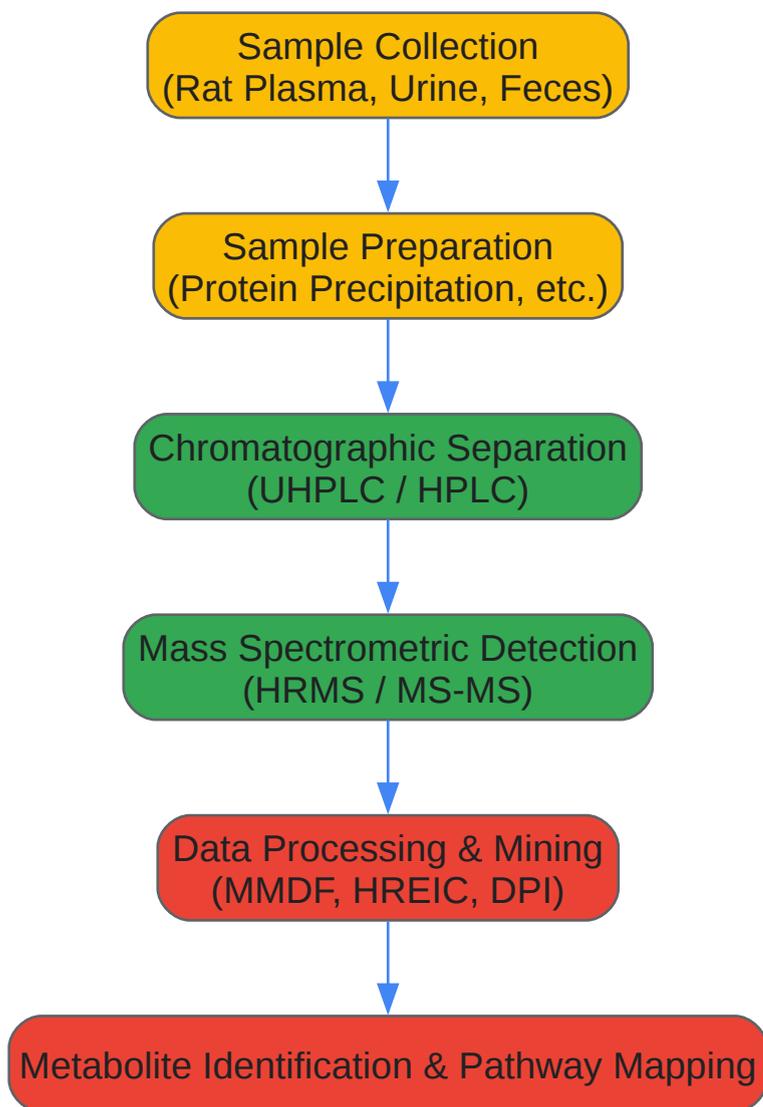
Visualizing Metabolic Pathways and Workflows

Based on the search results, the following diagrams illustrate the metabolic fate of **geniposide** and a general experimental workflow.



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*Primary Metabolic Pathway of **Geniposide** to Genipin and its Subsequent Biotransformations*



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General Workflow for Metabolite Identification and Profiling

Key Insights for Researchers

- **Processing Methods Matter:** The traditional Chinese medicine processing method of Gardeniae Fructus is not just a procedural step; it directly and significantly alters the pharmacokinetic profile of its active compounds, which may impact efficacy [1].
- **Context-Dependent Metabolism:** The finding that **type 2 diabetes markedly increases the systemic exposure (AUC) of geniposide** is critical for drug development. It underscores that disease states can fundamentally alter drug disposition, and pharmacokinetic data from healthy models cannot be directly extrapolated to diseased ones [2].

- **Complex Metabolic Fate: Geniposide** undergoes extensive metabolism, primarily via hydrolysis to its aglycone, genipin, which is then subject to a wide range of Phase I and II reactions, producing a complex metabolite profile [3] [4].

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